molecular formula C17H21NO4S2 B2698132 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2097857-11-7

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2698132
CAS No.: 2097857-11-7
M. Wt: 367.48
InChI Key: NOJZAQGVCYFUDC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxy-methylbenzenesulfonyl group and a thiophen-3-yloxy group

Scientific Research Applications

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: The compound is investigated for its use in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy-Methylbenzenesulfonyl Group: This step involves sulfonylation reactions where the methoxy-methylbenzenesulfonyl group is introduced to the piperidine ring.

    Attachment of the Thiophen-3-yloxy Group:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the thiophen-3-yloxy group are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine can be compared with similar compounds such as:

    1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(phenoxy)piperidine: Similar structure but with a phenoxy group instead of a thiophen-3-yloxy group.

    1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(pyridin-3-yloxy)piperidine: Contains a pyridin-3-yloxy group instead of a thiophen-3-yloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-13-3-4-16(21-2)17(11-13)24(19,20)18-8-5-14(6-9-18)22-15-7-10-23-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJZAQGVCYFUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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